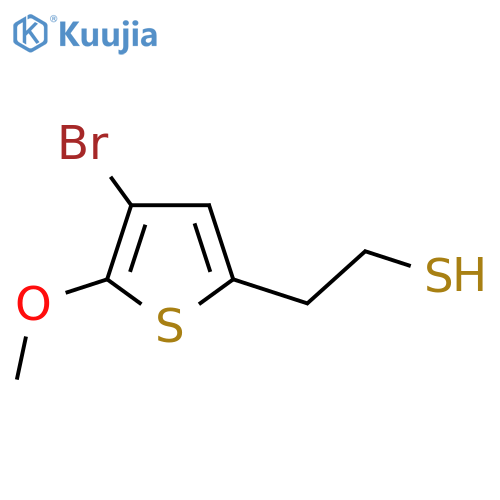

Cas no 2228962-20-5 (2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol)

2228962-20-5 structure

商品名:2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol

- EN300-1917194

- 2228962-20-5

-

- インチ: 1S/C7H9BrOS2/c1-9-7-6(8)4-5(11-7)2-3-10/h4,10H,2-3H2,1H3

- InChIKey: AOORKDJYBOCWJT-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(OC)SC(=C1)CCS

計算された属性

- せいみつぶんしりょう: 251.92782g/mol

- どういたいしつりょう: 251.92782g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1917194-1.0g |

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol |

2228962-20-5 | 1g |

$1343.0 | 2023-05-31 | ||

| Enamine | EN300-1917194-5.0g |

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol |

2228962-20-5 | 5g |

$3894.0 | 2023-05-31 | ||

| Enamine | EN300-1917194-0.1g |

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol |

2228962-20-5 | 0.1g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1917194-2.5g |

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol |

2228962-20-5 | 2.5g |

$2631.0 | 2023-09-17 | ||

| Enamine | EN300-1917194-5g |

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol |

2228962-20-5 | 5g |

$3894.0 | 2023-09-17 | ||

| Enamine | EN300-1917194-0.25g |

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol |

2228962-20-5 | 0.25g |

$1235.0 | 2023-09-17 | ||

| Enamine | EN300-1917194-10.0g |

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol |

2228962-20-5 | 10g |

$5774.0 | 2023-05-31 | ||

| Enamine | EN300-1917194-0.05g |

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol |

2228962-20-5 | 0.05g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1917194-0.5g |

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol |

2228962-20-5 | 0.5g |

$1289.0 | 2023-09-17 | ||

| Enamine | EN300-1917194-1g |

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol |

2228962-20-5 | 1g |

$1343.0 | 2023-09-17 |

2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

2228962-20-5 (2-(4-bromo-5-methoxythiophen-2-yl)ethane-1-thiol) 関連製品

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量